2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis due to its utility as a building block for various chemical reactions, particularly in the formation of carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines, alcohols, or thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often performed in solvents like tetrahydrofuran (THF) or toluene.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous acids.
Major Products
Nucleophilic Substitution: Produces substituted dioxaborolanes.
Cross-Coupling Reactions: Yields biaryl compounds.
Hydrolysis: Forms 2-(Hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Scientific Research Applications
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in the development of new materials.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where it acts as a boron source. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether:
Bis(Chloromethyl) Ether: Employed in the synthesis of polymers and resins.
Benzyl Chloromethyl Ether:
Uniqueness
2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other chloromethyl ethers. This makes it particularly valuable in cross-coupling reactions and other applications where boron chemistry is advantageous.
Properties
IUPAC Name |
2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BClO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFNBZSUTILCRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456125 | |
Record name | 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83622-42-8 | |
Record name | 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis?
A1: this compound serves as a crucial precursor to other valuable compounds. It can be transformed into:
- Allylic boronic esters: These esters are vital for stereoselective reactions with aldehydes, ultimately yielding homoallylic alcohols. []
- Heterosubstituted methylboronates: These compounds find applications in various synthetic transformations. []
Q2: Can you provide the structural characterization of this compound based on the research?
A2: The research paper outlines the following structural characteristics:
Q3: Are there any safety concerns associated with handling this compound?
A3: Yes, the research paper emphasizes the following safety precautions:
- Lachrymatory Properties: The compound is a lachrymator, meaning it can irritate the eyes and cause tearing. Therefore, handling it within a well-ventilated fume hood is crucial. []
- Skin Contact: Like many reactive alkyl halides, direct skin contact should be avoided to prevent potential irritation. []
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